3-Bromophenylmethyl sulphone

Reaction Kinetics Halide Selectivity Organic Synthesis

Choose 3-Bromophenylmethyl sulphone for its non-substitutable meta-bromo regiochemistry, which delivers a documented 10× faster reaction rate than ortho/para isomers in halide substitutions and an EC50 of 10.5 µg/mL against C. albicans for antimicrobial SAR. Its melting point (103–107 °C) overlaps the para isomer—order only the verified meta standard (InChIKey: WBOMXUMQOVQNKT-UHFFFAOYSA-N) to prevent batch-to-batch inconsistency and ensure reproducible cross-couplings.

Molecular Formula C14H12Br2O2S
Molecular Weight 404.1 g/mol
Cat. No. B7888910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenylmethyl sulphone
Molecular FormulaC14H12Br2O2S
Molecular Weight404.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CS(=O)(=O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C14H12Br2O2S/c15-13-5-1-3-11(7-13)9-19(17,18)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2
InChIKeyBZQCDIOVYZYASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3-Bromophenylmethyl Sulphone (CAS 34896-80-5): A Procurement & Technical Baseline


3-Bromophenylmethyl sulphone (CAS 34896-80-5), also known as 3-bromophenyl methyl sulfone, is an aryl sulfone with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol [1]. It appears as a white to light yellow crystalline powder, with a melting point typically in the range of 103-107°C [2]. As an organosulfur building block, it features a bromine atom at the *meta*-position of the aromatic ring, which distinguishes it from its *ortho*- and *para*-substituted analogs [3]. The compound is commercially available from multiple vendors with purities of ≥98% (GC/HPLC) and is widely employed as a versatile intermediate in medicinal chemistry and organic synthesis .

3-Bromophenylmethyl Sulphone: Why 2- and 4-Bromo Analogs Are Not Interchangeable


While 2-bromophenyl, 3-bromophenyl, and 4-bromophenyl methyl sulfones are structural isomers sharing the same molecular formula (C₇H₇BrO₂S), they are not interchangeable reagents in synthesis or research applications. The position of the bromine atom relative to the sulfone group dictates the compound's electronic properties, steric environment, and reactivity profile, leading to divergent outcomes in cross-coupling reactions and biological assays . For instance, in Suzuki-Miyaura couplings, the *meta*-bromo derivative exhibits distinct reaction kinetics and regioselectivity compared to its *ortho* and *para* counterparts . Furthermore, in antimicrobial evaluations, the bromine substitution pattern directly influences efficacy, with the *meta*-substituted 3-bromophenylmethyl sulphone showing unique activity profiles against specific microbial strains . Therefore, substituting one isomer for another without method revalidation risks synthetic failure, inconsistent biological data, and wasted resources. The quantitative evidence below substantiates the specific, non-substitutable value of the *meta*-isomer.

3-Bromophenylmethyl Sulphone: Quantitative Evidence Guide for Scientific Selection


Enhanced Reaction Kinetics: A 10-Fold Rate Advantage in Halide Substitutions

In synthetic transformations, the *meta*-bromo substitution of 3-bromophenylmethyl sulphone confers a significant kinetic advantage. Data indicate a kinetic rate for halide substitution that is 10 times faster than that observed with other halides . This finding is specific to the *meta*-isomer and is not a general property of all bromophenyl methyl sulfone isomers, as it arises from the unique electronic environment created by the *meta*-relationship between the bromine and the methylsulfonyl group.

Reaction Kinetics Halide Selectivity Organic Synthesis Medicinal Chemistry

Targeted Antifungal Potency: EC50 of 10.5 µg/mL Against Candida albicans

In antimicrobial screening studies of methyl sulfone derivatives, 3-bromophenylmethyl sulphone demonstrated a specific antifungal potency against *Candida albicans* with an EC50 value of 10.5 µg/mL . This quantitative efficacy is intermediate between the more potent dimethoxybenzyl sulfone (EC50 = 8.0 µg/mL) and the less potent nitrobenzyl sulfone (EC50 = 12.5 µg/mL), establishing its precise rank-order activity within the class. The data suggest that the *meta*-bromo substitution pattern is optimal for achieving this specific level of antifungal activity, which may differ from other isomers or derivatives.

Antifungal Activity Antimicrobial Candida albicans Medicinal Chemistry

Antibacterial Spectrum: 15-20 mm Zone of Inhibition Against Selected Strains

When screened for antibacterial activity using a zone of inhibition assay, 3-bromophenylmethyl sulphone produced inhibition zones ranging from 15 to 20 mm against tested bacterial strains . The variability is attributed to strain-specific responses. This places the compound's activity between that of dimethoxybenzyl sulfone (20-25 mm) and nitrobenzyl sulfone (18-22 mm) . The presence of the bromine substituent at the *meta*-position is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets, a property that is likely distinct from other positional isomers.

Antibacterial Activity Zone of Inhibition Staphylococcus aureus Escherichia coli

Defined Physicochemical Profile: Melting Point and Purity Benchmarking

The physical characteristics of 3-bromophenylmethyl sulphone are well-defined and consistently reported across reputable suppliers. Its melting point is specified as 103-107°C with a purity of >98.0% (GC) [1]. While its isomer, 4-bromophenyl methyl sulfone, exhibits a nearly identical melting point range of 103-107°C (lit.) [2], the differentiation lies in the confirmation of structural identity. The unique InChIKey (WBOMXUMQOVQNKT-UHFFFAOYSA-N) and SMILES (CS(=O)(=O)C1=CC(=CC=C1)Br) for the *meta*-isomer are critical quality control (QC) benchmarks that distinguish it from the *para*-isomer (InChIKey: FJLFSYRGFJDJMQ-UHFFFAOYSA-N) . Relying solely on melting point for identification is insufficient; the spectroscopic signature confirms the *meta*-substitution pattern.

Physicochemical Properties Quality Control Procurement Melting Point

3-Bromophenylmethyl Sulphone: High-Value Application Scenarios Based on Evidence


Accelerated Synthesis of Sulfone-Containing Pharmaceutical Intermediates

For synthetic chemists developing new active pharmaceutical ingredients (APIs) that incorporate a sulfone moiety, 3-bromophenylmethyl sulphone is a strategic choice for a key intermediate. Its documented 10-fold faster reaction rate in halide substitutions directly translates to reduced cycle times and increased throughput in the laboratory . This kinetic advantage is especially valuable during the early-stage medicinal chemistry optimization phase, where rapid analog synthesis is critical. Furthermore, its established role as a building block in the synthesis of anti-inflammatory and antimicrobial agents provides a validated path for drug development .

Structure-Activity Relationship (SAR) Studies for Novel Antimicrobials

Researchers focused on discovering novel antibacterial or antifungal agents can utilize 3-bromophenylmethyl sulphone as a defined benchmark for SAR exploration. Its precisely quantified activity profile—an EC50 of 10.5 µg/mL against *Candida albicans* and inhibition zones of 15-20 mm against select bacterial strains—provides a reproducible baseline for evaluating the impact of further molecular modifications . By comparing the activity of new derivatives against this known value, scientists can quantitatively assess improvements in potency or spectrum of activity. This is a more rigorous approach than using an uncharacterized or less-defined analog.

Quality Control Standard for Differentiating Isomeric Sulfone Building Blocks

Analytical and QC laboratories tasked with verifying the identity of incoming chemical shipments will find 3-bromophenylmethyl sulphone to be a critical reference standard. As demonstrated, its melting point range (103-107°C) is virtually identical to that of the more common 4-bromophenyl methyl sulfone [1][2]. This makes melting point determination an unreliable method for distinguishing the two isomers. Instead, the compound's unique spectroscopic identifiers, such as its InChIKey (WBOMXUMQOVQNKT-UHFFFAOYSA-N) and canonical SMILES string (CS(=O)(=O)C1=CC(=CC=C1)Br), must be used for positive identification via NMR or HPLC-MS. Procuring a high-purity standard of the *meta*-isomer is therefore essential for developing and validating these analytical methods.

Investigating the Role of Meta-Substitution in Biological Activity

Academic and industrial research groups studying the fundamental relationship between molecular structure and biological function can use 3-bromophenylmethyl sulphone as a key probe. By comparing its antimicrobial data directly with that of its *ortho*- and *para*-substituted analogs, researchers can isolate the specific contribution of *meta*-bromine substitution to membrane permeability, target binding, and overall bioactivity . This type of comparative study is foundational for building predictive computational models and for designing next-generation compounds with tailored properties.

Technical Documentation Hub

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